REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12].C(C1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C2[O:28][C:27]3C(=CC(C(C)(C)C)=CC=3P(C3C=CC=CC=3)C3C=CC=CC=3)C(C)(C)C=2C=1)(C)(C)C>>[OH:28][CH2:27][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:13]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCC=C)=O
|
Name
|
acetylacetonate(dicarbonyl)-rhodium (II)
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=2C(C3=CC(=CC(=C3OC2C(=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A hydroformylation reaction
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
heating jacket, pressure transducer and thermocouple
|
Type
|
CUSTOM
|
Details
|
the reactor was sealed
|
Type
|
CUSTOM
|
Details
|
synthesis gas (CO/H2, 1:1)
|
Type
|
CUSTOM
|
Details
|
The system was flushed with synthesis gas twice
|
Type
|
TEMPERATURE
|
Details
|
while maintaining 450 psi (3,103 kPa) of syn gas pressure
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for an additional 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
After flushing the reactor with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove the last traces of syn gas, dioxane (50 ml) and 1 g of 5% Pt/SiO2
|
Type
|
ADDITION
|
Details
|
were introduced to the reactor
|
Type
|
CUSTOM
|
Details
|
The system was flushed with hydrogen twice
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 150° C. for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining 500 psi (3,448 kPa) of hydrogen pressure
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the contents were filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid catalyst
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The resulting liquid was subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 140-150° C. (1.5 mm pressure) was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1200 mL of hexanes
|
Type
|
CUSTOM
|
Details
|
to crystallize in a freezer for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
White crystals were collected by cold filtration
|
Type
|
WASH
|
Details
|
washed once with cold hexanes
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |